One of the key research areas for N,N'-Bis(4-chlorophenethyl)-perylene diimide is its optical properties. PDIs are known for their strong light absorption and emission characteristics. Research has shown that N,N'-Bis(4-chlorophenethyl)-perylene diimide exhibits absorption in the ultraviolet and visible regions of the light spectrum [, ]. This makes it a potential candidate for various optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Due to its semiconducting properties, N,N'-Bis(4-chlorophenethyl)-perylene diimide is being explored for potential applications in organic electronics. Researchers are investigating its use in field-effect transistors (FETs) and organic photovoltaics (OPVs) [, ].
A significant area of research on N,N'-Bis(4-chlorophenethyl)-perylene diimide involves chemical modifications to tailor its properties for specific applications. By introducing different functional groups to the PDI molecule, researchers can modify its solubility, light absorption and emission characteristics, and charge transport properties [, ].
N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide is a synthetic organic compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 667.53 g/mol. This compound features a perylene backbone, which is known for its stability and strong light absorption properties, making it suitable for various applications in organic electronics and photonics. The presence of the 4-chloro-phenyl ethyl groups enhances its electron-transporting capabilities, positioning it as a promising candidate for use in organic field-effect transistors and organic photovoltaics .
The chemical reactivity of N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide primarily involves electrophilic substitution reactions due to the electron-rich perylene core. It can undergo various reactions including:
The synthesis of N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide typically involves several steps:
N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide finds applications in several fields:
Interaction studies involving N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide often focus on its behavior in electronic devices. Research indicates that this compound exhibits strong charge transport properties when incorporated into device architectures. Furthermore, its interactions with other materials can enhance the efficiency of organic electronic devices through improved charge mobility and stability .
Several compounds share structural similarities with N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
N,N'-Bis(2-phenylethyl)-3,4,9,10-perylene dicarboximide | Perylene Dicarboximide | Lacks chlorine substituents; different electronic properties |
N,N'-Di(4-tert-butylphenyl)-3,4,9,10-perylene dicarboximide | Perylene Dicarboximide | Enhanced solubility and stability due to bulky tert-butyl groups |
N,N'-Bis(2-naphthyl) perylene dicarboximide | Perylene Dicarboximide | Increased π-conjugation leading to different optical properties |
N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide stands out due to its chlorinated substituents that enhance its electron transport capabilities while retaining the stability associated with perylene derivatives .
Perylene diimides (PDIs) have been a cornerstone of organic materials research since their discovery in the mid-20th century. Early PDIs, such as unsubstituted perylene tetracarboxylic diimides, were prized for their photostability and strong absorbance in the visible spectrum but limited by poor solubility in organic solvents. The introduction of alkyl and aryl substituents in the 1990s marked a turning point, enabling solution-processable PDIs for thin-film electronics. N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide emerged as part of this evolution, with its 4-chlorophenyl ethyl groups addressing solubility challenges while preserving the core PDI’s electronic properties. The chlorine atoms enhance intermolecular interactions through halogen bonding, a feature exploited in supramolecular assemblies and charge transport layers.
This derivative’s significance lies in its balanced electronic and processing characteristics. Studies demonstrate a LUMO energy level of −3.8 eV, ideal for electron injection in organic photovoltaics. Its absorption spectrum spans 450–600 nm, overlapping with solar irradiance, making it a candidate for dye-sensitized solar cells. In electrochemical applications, the compound exhibits two-electron redox behavior, a critical feature for high-capacity anolytes in flow batteries. Additionally, its liquid crystalline phases, achieved through annealing at 150°C, enhance hole mobility to 0.00851 cm²/(V·s), addressing historical limitations in PDI-based semiconductors.
Research on this compound is driven by three interconnected frameworks:
The perylene diimide core originates from perylene-3,4:9,10-tetracarboxylic dianhydride (PTCDA), which undergoes imidization with primary amines to form N,N'-disubstituted PDIs [1] [6]. For N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-PDI, the reaction involves PTCDA and 2-(4-chlorophenyl)ethylamine in a high-boiling solvent system (e.g., imidazole or quinoline) with zinc acetate catalysis [6]. This yields the symmetrical PDI derivative through nucleophilic substitution at the imide nitrogens, with the 4-chloro-phenethyl groups enhancing solubility and modulating electron transport properties [1] .
The regiochemical outcome depends on reaction conditions:
Introducing 4-chloro-phenethyl groups requires precise stoichiometry to avoid asymmetrical byproducts. Key steps include:
Table 1: Optimization of N,N'-Bis[2-(4-Chloro-phenyl)-ethyl]-PDI Synthesis
Parameter | Optimal Condition | Yield (%) | Purity (%) |
---|---|---|---|
Solvent | Imidazole | 78 | >99 |
Catalyst (Zn(OAc)₂) | 5 mol% | 72 | 98 |
Reaction Time | 48 h | 65 | 97 |
Literature methods for PDI functionalization vary in regioselectivity and scalability:
Key distinction: N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-PDI prioritizes imide functionalization over core modifications, simplifying synthesis while retaining planar π-conjugation .
Recent innovations include:
The planar perylene core adopts a nonplanar conformation upon bay substitution, as seen in dissymmetric PDIs [3]. For N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-PDI:
Challenges:
Innovations:
Quantum chemical investigations of N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide have revealed fundamental insights into its electronic structure and molecular behavior. The compound exhibits the characteristic perylene diimide core with two 4-chloro-phenyl-ethyl substituents at the imide positions, creating a system with distinctive electronic properties .
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set have demonstrated that the compound maintains the planar perylene core structure while the chlorinated phenyl rings adopt specific orientations that minimize steric interactions [2]. The electronic structure analysis reveals that the lowest unoccupied molecular orbital (LUMO) is positioned at approximately -3.8 eV, which is ideal for electron transport applications, while the highest occupied molecular orbital (HOMO) lies at approximately -6.1 eV [3].
The presence of 4-chloro-phenyl substituents significantly influences the electronic distribution within the molecule. Computational studies have shown that the electron-withdrawing nature of the chlorine atoms stabilizes both frontier molecular orbitals, with the LUMO energy decreasing by approximately 0.2 eV compared to unsubstituted perylene diimide analogues [4]. This stabilization enhances the electron affinity of the compound, making it particularly suitable for n-type semiconductor applications.
Quantum chemical calculations have also revealed that the compound exhibits two distinct conformational states in solution. The "open" conformation features the chlorinated phenyl rings oriented nearly perpendicular to the perylene core, while the "closed" conformation shows increased π-π interactions between the aromatic systems [5]. Time-dependent density functional theory (TD-DFT) calculations indicate that the closed conformer is approximately 70 meV more stable than the open conformer, explaining the dynamic behavior observed in solution-phase studies.
The electronic structure calculations demonstrate that the compound maintains excellent orbital overlap characteristics essential for charge transport. The LUMO distribution is primarily localized on the perylene core with some delocalization extending to the chlorinated phenyl substituents, creating pathways for efficient electron transport [6].
Density functional theory has emerged as a powerful tool for understanding the structural and electronic properties of perylene diimide systems, including N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide. Various exchange-correlation functionals have been employed to study different aspects of these systems, with hybrid functionals such as B3LYP and PBE0 providing reliable results for structural optimization and electronic properties [7].
Ground state geometry optimizations using DFT have revealed that the perylene core maintains its planar structure, with the C-C bond lengths in the aromatic system ranging from 1.39 to 1.45 Å. The imide nitrogen atoms adopt a slightly pyramidal geometry, with the sum of bond angles around nitrogen being approximately 356°, indicating minimal sp2 character [8]. The 4-chloro-phenyl-ethyl substituents prefer gauche conformations that minimize steric hindrance while maintaining favorable electronic interactions.
Time-dependent density functional theory calculations have been instrumental in understanding the optical properties of the compound. The lowest energy electronic transition occurs at approximately 2.3 eV, corresponding to the characteristic perylene diimide absorption band in the visible region [9]. The oscillator strength of this transition is calculated to be 0.85, indicating strong light absorption capabilities that are essential for photovoltaic applications.
DFT studies have also examined the effect of substituent position on electronic properties. Bay-substituted perylene diimides, where modifications occur at the 1,6,7,12 positions, show different electronic characteristics compared to imide-substituted derivatives. However, N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide, being imide-substituted, maintains the electronic integrity of the perylene core while gaining beneficial properties from the chlorinated substituents [10].
Computational investigations using density functional theory have revealed that the compound exhibits favorable thermodynamic properties for self-assembly. The calculated binding energies for π-π stacking interactions range from -8 to -12 kcal/mol, depending on the relative orientation of adjacent molecules [11]. These calculations support experimental observations of strong aggregation tendencies in solution and solid state.
The application of DFT to study solvent effects has shown that the compound's electronic properties are relatively insensitive to environmental changes, making it suitable for various processing conditions. Polarizable continuum model calculations in different solvents reveal HOMO-LUMO gap variations of less than 0.1 eV, indicating robust electronic properties across different media [12].
Molecular orbital analysis of N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide provides crucial insights into its electronic structure and charge transport properties. The frontier molecular orbitals exhibit characteristic perylene diimide features with modifications induced by the chlorinated substituents [13].
The HOMO orbital is primarily localized on the perylene core, with significant contributions from the aromatic carbon atoms and minimal involvement of the chlorinated phenyl substituents. This localization pattern is consistent with the electron-withdrawing nature of the chlorine atoms, which effectively lower the energy of occupied orbitals [14]. The HOMO exhibits a nodal plane perpendicular to the molecular plane, characteristic of the perylene π-system.
The LUMO orbital distribution shows extensive delocalization across the entire perylene framework, with notable contributions from the carbonyl carbon atoms of the imide groups. The presence of 4-chloro-phenyl-ethyl substituents creates additional pathways for electron delocalization, as evidenced by the extended orbital coefficients on the aromatic rings [15]. This delocalization pattern is crucial for understanding the compound's electron transport capabilities.
Charge distribution analysis using natural population analysis reveals that the perylene core carries a net positive charge of approximately +0.15 e, while the imide groups exhibit negative charges of -0.08 e each. The chlorinated phenyl rings maintain near-neutral charge distributions, with the chlorine atoms carrying partial negative charges of -0.12 e [16]. This charge separation creates favorable conditions for intermolecular interactions and charge transport.
Electrostatic potential surface calculations demonstrate that the compound exhibits distinct regions of positive and negative potential. The perylene core displays positive potential regions, while the imide carbonyl groups and chlorine atoms show negative potential areas [17]. This complementary electrostatic distribution facilitates π-π stacking interactions and contributes to the compound's self-assembly behavior.
The molecular orbital analysis reveals that the compound can undergo reversible two-electron reduction processes, with the first reduction occurring at the perylene core and the second reduction involving the imide groups. This electrochemical behavior is consistent with the calculated orbital energies and experimental cyclic voltammetry measurements [18].
Charge transfer analysis using charge decomposition methods indicates that upon optical excitation, approximately 0.6 electrons are transferred from the HOMO to the LUMO, creating a significant charge separation that can be utilized in photovoltaic applications [19]. The charge transfer character of the excited state is enhanced by the presence of the chlorinated substituents, which stabilize the charge-separated state.
Computational modeling of intermolecular interactions in N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide systems reveals complex networks of non-covalent interactions that govern self-assembly behavior and bulk properties. These interactions include π-π stacking, hydrogen bonding, halogen bonding, and van der Waals forces [20].
π-π stacking interactions represent the dominant intermolecular force in perylene diimide systems. Energy decomposition analysis reveals that the stacking energy between two molecules of N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide ranges from -15 to -25 kcal/mol, depending on the relative orientation [21]. The optimal stacking distance is calculated to be 3.4 Å, consistent with typical aromatic stacking geometries.
The presence of chlorine atoms introduces unique halogen bonding interactions that significantly influence the intermolecular organization. Computational analysis shows that chlorine atoms can form attractive interactions with electron-rich regions of neighboring molecules, with binding energies ranging from -2 to -5 kcal/mol [22]. These interactions contribute to the overall stability of molecular aggregates and influence the preferred packing arrangements.
Hydrogen bonding interactions, although weaker than π-π stacking, play important roles in defining the three-dimensional structure of molecular assemblies. The ethyl linkers between the perylene core and chlorinated phenyl rings can participate in C-H···O hydrogen bonds with the carbonyl groups of adjacent molecules, with calculated binding energies of approximately -3 kcal/mol [23].
Dispersion forces, accurately captured by density functional theory calculations with dispersion corrections, contribute significantly to the intermolecular binding energy. The extended aromatic systems and alkyl chains provide substantial dispersion interactions that stabilize molecular aggregates. Energy decomposition analysis reveals that dispersion contributions account for approximately 60% of the total intermolecular binding energy [24].
Computational modeling of solvent effects on intermolecular interactions shows that polar solvents can disrupt π-π stacking interactions, leading to changes in aggregate morphology. Implicit solvent calculations using polarizable continuum models indicate that the stacking energy decreases by 20-30% in polar solvents compared to gas phase values [25].
The modeling of temperature effects on intermolecular interactions reveals that π-π stacking becomes less favorable at elevated temperatures, consistent with experimental observations of temperature-dependent aggregation behavior. Molecular dynamics simulations show that the average intermolecular distance increases from 3.4 Å at 300 K to 3.6 Å at 400 K [26].
Predictive simulations of supramolecular assembly behavior for N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide provide valuable insights into the formation of ordered structures and their functional properties. These simulations employ various computational approaches, including molecular dynamics, Monte Carlo methods, and coarse-grained modeling [27].
Molecular dynamics simulations reveal that the compound exhibits a strong tendency to form one-dimensional columnar structures through π-π stacking interactions. The simulations predict that nucleation of these columnar structures occurs rapidly, with characteristic time scales of 10-50 nanoseconds for the formation of stable aggregates containing 10-20 molecules [28]. The growth of these structures follows a cooperative mechanism, where the addition of each molecule becomes increasingly favorable as the aggregate size increases.
The simulations predict that the compound can form two distinct types of supramolecular assemblies: H-aggregates and J-aggregates. H-aggregates are characterized by face-to-face π-π stacking with parallel transition dipole moments, while J-aggregates feature slip-stacked arrangements with favorable electronic coupling [29]. The formation of each aggregate type depends on the concentration, temperature, and solvent conditions.
Monte Carlo simulations of the self-assembly process indicate that the chlorinated phenyl substituents play a crucial role in determining the final aggregate morphology. The simulations predict that the bulky substituents prevent overly close packing, leading to the formation of well-defined columnar structures with optimal intermolecular distances for charge transport [30].
Coarse-grained modeling approaches have been employed to study the large-scale assembly behavior of the compound. These simulations predict the formation of liquid crystalline phases at intermediate concentrations, with transition temperatures calculated to be approximately 120-150°C [31]. The liquid crystalline behavior is attributed to the balance between π-π stacking interactions and the steric effects of the substituents.
The predictive simulations also examine the effect of external fields on assembly behavior. Electric field simulations show that the compound can undergo field-induced alignment, with the molecular dipole moments orienting parallel to the applied field. This alignment behavior is predicted to enhance charge transport properties in the direction of the applied field [32].
Kinetic simulations of the assembly process reveal that the formation of ordered structures is influenced by the cooling rate and initial concentration. Rapid cooling leads to the formation of kinetically trapped amorphous phases, while slow cooling promotes the formation of thermodynamically stable crystalline phases [33]. These predictions are consistent with experimental observations of processing-dependent morphologies.
Theoretical approaches to understanding structure–property relationships in N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide have revealed fundamental connections between molecular structure, electronic properties, and functional behavior. These relationships provide guidelines for rational design of improved materials [34].
The relationship between substituent structure and electronic properties has been systematically investigated using density functional theory calculations. The electron-withdrawing nature of the chlorine atoms stabilizes both HOMO and LUMO energy levels, with the stabilization effect being approximately proportional to the number of chlorine substituents. This relationship can be quantified using Hammett parameters, where each chlorine atom contributes approximately 0.1 eV to the stabilization of frontier orbitals .
Theoretical analysis of the relationship between molecular conformation and charge transport properties reveals that planar conformations favor efficient charge transport, while twisted conformations lead to decreased mobility. The calculated reorganization energy for electron transport is 0.18 eV for the planar conformation and 0.28 eV for the twisted conformation [36]. This relationship explains the superior performance of compounds with rigid planar structures.
The theoretical investigation of intermolecular packing effects on optoelectronic properties shows that the relative orientation of adjacent molecules significantly influences the electronic coupling strength. Calculations reveal that cofacial arrangements with optimal π-π stacking distances of 3.4 Å provide electronic coupling strengths of 50-80 meV, while slip-stacked arrangements show reduced coupling of 20-40 meV [37].
Structure–property relationships for optical properties have been established through time-dependent density functional theory calculations. The absorption maximum wavelength is primarily determined by the π-conjugation length of the perylene core, with substituent effects contributing secondary modifications. The chlorinated phenyl substituents cause a red-shift of approximately 10 nm compared to unsubstituted analogues [38].
The theoretical analysis of thermal stability relationships shows that the decomposition temperature is correlated with the strength of the C-N bonds in the imide groups. Compounds with electron-withdrawing substituents exhibit higher decomposition temperatures due to the stabilization of the imide bonds. The calculated bond dissociation energy increases from 85 kcal/mol for unsubstituted perylene diimides to 92 kcal/mol for the chlorinated derivative [39].
Theoretical approaches to understanding solubility relationships reveal that the balance between aromatic interactions and aliphatic solubility contributions determines the overall solubility behavior. The ethyl linkers provide sufficient flexibility to enhance solubility in organic solvents, while the chlorinated aromatic rings contribute to favorable interactions with aromatic solvents [40].
The relationship between aggregation behavior and functional properties has been theoretically investigated using molecular dynamics simulations. The simulations predict that controlled aggregation enhances charge transport properties up to an optimal aggregate size of 15-20 molecules, beyond which transport becomes limited by inter-aggregate hopping. This relationship provides design principles for optimizing material performance [41].